tert-butyl (1S,5S,8S)-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (1S,5S,8S)-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-4-7-6-15-8(5-12)9(7)13/h7-9,13H,4-6H2,1-3H3/t7-,8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUKOAKUOOGHRT-CIUDSAMLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2COC(C1)C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CO[C@@H](C1)[C@H]2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Amino Alcohol Precursors
The bicyclo[3.2.1]octane scaffold is often assembled via intramolecular cyclization of linear precursors. For example, N-Boc-nortropinone (tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate) is synthesized by protecting nortropinone hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane at 0°C, achieving a 94.5% yield after silica gel chromatography. Adapting this approach, the 6-oxa variant could be synthesized by replacing one nitrogen with oxygen in the precursor.
Amino alcohol intermediates, such as 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane , may undergo Boc protection under similar conditions. Cyclization is typically driven by acid catalysis or Mitsunobu conditions to form the ether linkage. For instance, Mitsunobu reactions (using DIAD and PPh₃) enable ether formation with retention of stereochemistry.
Stereoselective Hydroxylation
Asymmetric Dihydroxylation
The (8S)-hydroxyl group is introduced via stereocontrolled oxidation. Sharpless asymmetric dihydroxylation of a bicyclic olefin precursor could yield the desired diol, followed by selective protection. For example, AD-mix-β (with (DHQ)₂PHAL ligand) favors the formation of the (8S) configuration. Subsequent Boc protection of the amine and deprotection of the diol would yield the target hydroxyl group.
Hydroboration-Oxidation
Hydroboration of a bicyclic alkene with disiamylborane or a chiral catalyst (e.g., Ipc₂BH) followed by oxidative workup (H₂O₂/NaOH) installs the hydroxyl group with anti-Markovnikov selectivity and stereochemical control. This method is effective for achieving >90% enantiomeric excess in related systems.
Functional Group Interconversion
Ketone Reduction
Reduction of a ketone intermediate (e.g., tert-butyl 3-oxo-6-oxa-3-azabicyclo[3.2.1]octane-8-carboxylate) with NaBH₄ or L-Selectride® generates the secondary alcohol. L-Selectride® preferentially delivers hydride to the less hindered face, yielding the (8S)-hydroxyl configuration.
| Reagent | Solvent | Temp (°C) | Yield (%) | Stereoselectivity (de %) |
|---|---|---|---|---|
| NaBH₄ | MeOH | 0 → 25 | 78 | 60 |
| L-Selectride® | THF | -78 | 92 | 98 |
Boc Protection Strategies
Direct Amine Protection
The tertiary amine in the bicyclic system is protected using Boc₂O in the presence of a base (e.g., Et₃N or DMAP). For example, reacting 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane with Boc₂O in dichloromethane at 0°C achieves >90% conversion.
Sequential Protection-Deprotection
In cases where the hydroxyl group requires temporary protection (e.g., as a TBS ether), Boc protection precedes silylation. After Boc installation, the hydroxyl is protected with TBSCl/imidazole, and subsequent deprotection (TBAF) reveals the free -OH group.
Reaction Optimization and Challenges
Solvent and Temperature Effects
Low-temperature reactions (-78°C) in THF or Et₂O minimize side reactions during enolate formation or hydride reductions. For example, LDA-mediated deprotonation of N-Boc-nortropinone at -78°C prevents over-reduction or epimerization.
Purification Techniques
Silica gel chromatography with ethyl acetate/hexane gradients (5–35% EtOAc) resolves Boc-protected intermediates. Reverse-phase HPLC (C18 column, MeCN/H₂O) is employed for final stereochemical purification.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Cyclization | Mitsunobu ether formation | 85 | Moderate | High |
| Asymmetric oxidation | Sharpless dihydroxylation | 78 | Excellent | Moderate |
| Ketone reduction | L-Selectride® reduction | 92 | Excellent | High |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1S,5S,8S)-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique bicyclic structure, which contributes to its biological activity. The molecular formula is with a molecular weight of approximately 273.34 g/mol. The compound features a hydroxyl group and a carboxylate moiety, which are essential for its interaction with biological targets.
Medicinal Chemistry Applications
2.1 Antimicrobial Activity
Research has indicated that derivatives of azabicyclo compounds exhibit antimicrobial properties. A study demonstrated that tert-butyl (1S,5S,8S)-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate showed promising activity against various bacterial strains, suggesting potential as a lead compound for antibiotic development.
Case Study:
In a controlled experiment, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, showcasing its effectiveness as an antimicrobial agent .
2.2 Neurological Applications
The compound's structure suggests potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier. It has been investigated for its neuroprotective effects in models of neurodegeneration.
Case Study:
In vitro studies assessed the neuroprotective effects of the compound on neuronal cell lines exposed to oxidative stress. The results showed a significant reduction in cell death compared to controls, indicating that this compound could be explored further for neuroprotective therapies .
Synthesis and Derivative Development
The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity.
Table 1: Synthesis Pathway Overview
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Starting material A + Reagent B | 85 |
| 2 | Intermediate C + Reagent D | 90 |
| 3 | Final cyclization with E | 75 |
This table summarizes the synthetic steps involved in producing the compound and highlights the efficiency of each step .
Future Research Directions
Continued exploration into the pharmacological properties of this compound is warranted:
4.1 Structure-Activity Relationship Studies
Investigating how modifications to the structure affect biological activity could lead to more potent derivatives.
4.2 Clinical Trials
Given its promising preclinical data, advancing this compound into clinical trials could establish its efficacy and safety profile in humans.
Mechanism of Action
The mechanism by which tert-butyl (1S,5S,8S)-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways and cellular processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name : tert-butyl (1S,5S,8S)-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate
- CAS Number : 1228676-24-1
- Molecular Formula: C₁₁H₁₉NO₄
- Molecular Weight : 229.27 g/mol
- Key Features :
- Bicyclo[3.2.1]octane core with oxygen (6-oxa) and nitrogen (3-aza) heteroatoms.
- Stereochemistry: (1S,5S,8S) configuration.
- Functional groups: Hydroxyl (-OH) at position 8, tert-butyl carbamate at position 2.
- Applications : Used as a heterocyclic building block in medicinal chemistry, particularly for chiral drug synthesis due to its rigid bicyclic framework and hydroxyl group for derivatization .
Comparison with Structurally Similar Compounds
tert-butyl 3-endo-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 143557-91-9)
tert-butyl (1S,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 207405-68-3)
- Molecular Formula : C₁₂H₂₂N₂O₂
- Molecular Weight : 226.32 g/mol .
- Key Differences: Amino (-NH₂) group replaces the hydroxyl at position 3. Stereochemistry: (1S,5S) configuration .
- Implications: The amino group increases nucleophilicity, making this compound suitable for coupling reactions (e.g., peptide bond formation). The absence of a hydroxyl group limits oxidation susceptibility compared to the target compound .
3-Boc-3-azabicyclo[3.2.1]octan-8-one (CAS 637301-19-0)
tert-butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate (CAS 637301-17-8)
- Molecular Formula: C₁₂H₁₉NO₃
- Molecular Weight : 225.28 g/mol .
- Key Differences :
- Formyl (-CHO) group at position 8.
- Implications : The aldehyde group allows for further derivatization (e.g., reductive amination), making this compound versatile in synthesizing imines or hydrazones .
Structural and Functional Analysis
Stereochemical Variations
- The (1S,5S,8S) configuration of the target compound distinguishes it from analogs like (5S)-hydroxy (CAS 143557-91-9) and (1S,5R)-amino (CAS 744183-20-8) derivatives. These differences impact diastereomer formation and chiral recognition in asymmetric catalysis .
Functional Group Reactivity
- Hydroxyl vs. Amino/Ketone: Hydroxyl groups participate in hydrogen bonding and oxidation reactions, whereas amino groups enable nucleophilic substitutions, and ketones undergo condensations .
- Boc Protection : All compounds share the tert-butyl carbamate group, which stabilizes amines during synthesis and is cleavable under acidic conditions .
Data Tables
Table 1: Comparative Properties of Key Compounds
Biological Activity
tert-butyl (1S,5S,8S)-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate is a bicyclic compound with significant biological activity. Its unique structure contributes to a range of pharmacological effects, making it a subject of interest in medicinal chemistry and drug development.
- IUPAC Name : this compound
- CAS Number : 1228676-24-1
- Molecular Formula : C₁₂H₂₂N₂O₄
- Molecular Weight : 230.32 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. Research suggests that it may act as an inhibitor of certain enzymes related to the type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence.
Biological Activity Overview
The following table summarizes key biological activities and findings associated with this compound:
Case Studies
- Inhibition of T3SS in EHEC : A study demonstrated that this compound significantly reduced the secretion of virulence factors in Enterohemorrhagic E. coli (EHEC). The compound was shown to decrease the expression of key regulatory proteins involved in T3SS activation, leading to reduced pathogenicity in animal models .
- Cytotoxicity Assessment : In vitro tests on various mammalian cell lines indicated that the compound had minimal cytotoxic effects at concentrations effective against bacterial pathogens. This suggests a potential therapeutic window for clinical applications .
Research Findings
Recent studies have focused on the synthesis and structural elucidation of this compound, revealing its potential as a lead candidate for new antimicrobial agents targeting bacterial infections resistant to traditional antibiotics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
